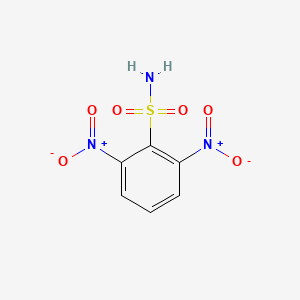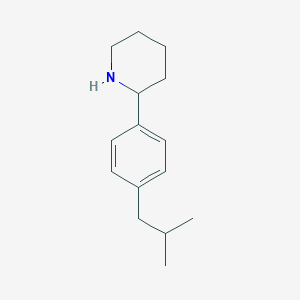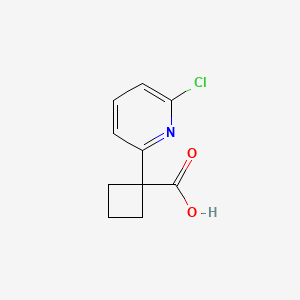
3-(1-Bromopropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromopropan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by a bromine atom attached to the second carbon of a propyl group, which is in turn attached to the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Bromopropan-2-yl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromopropan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Propylpyridine derivatives are formed.
Scientific Research Applications
3-(1-Bromopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Bromopropan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: This compound is similar in structure but contains an imidazo ring fused to the pyridine ring.
N-(Pyridin-2-yl)amides: These compounds have an amide group attached to the pyridine ring and are synthesized from similar starting materials.
Uniqueness
3-(1-Bromopropan-2-yl)pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields of research highlight its importance.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(1-bromopropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10BrN/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
ZGZYIBYVPJIJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


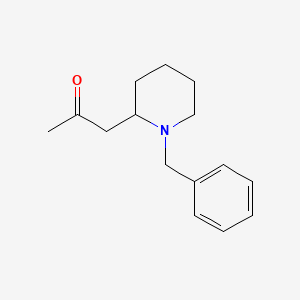


![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
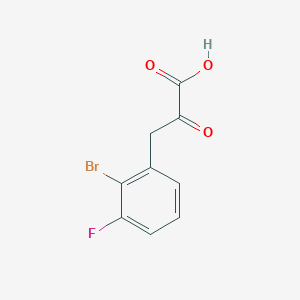



![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
